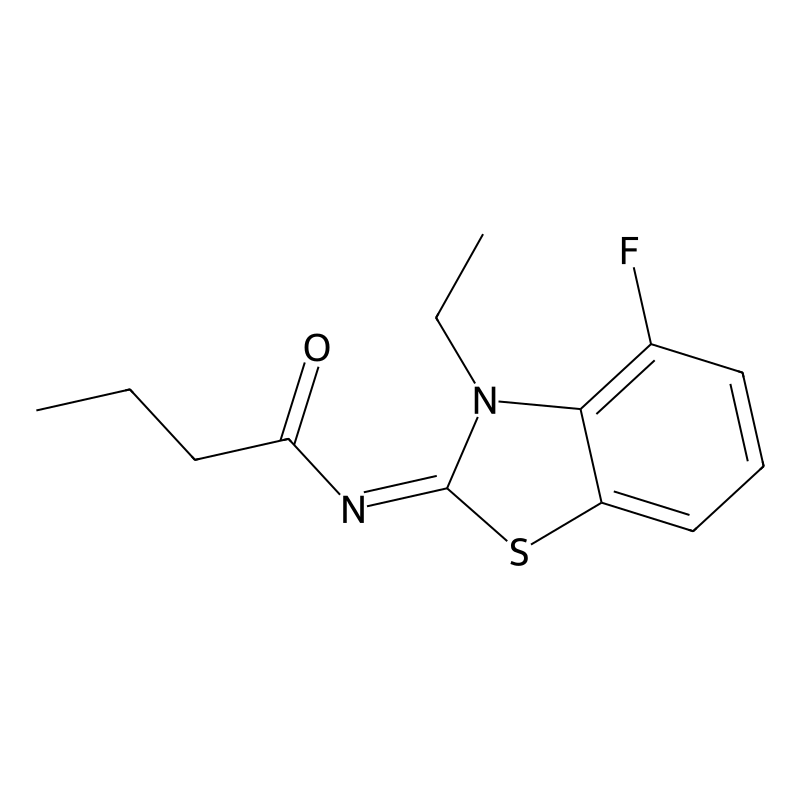N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide
Catalog No.
S2650893
CAS No.
868375-69-3
M.F
C13H15FN2OS
M. Wt
266.33
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
868375-69-3
Product Name
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide
IUPAC Name
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide
Molecular Formula
C13H15FN2OS
Molecular Weight
266.33
InChI
InChI=1S/C13H15FN2OS/c1-3-6-11(17)15-13-16(4-2)12-9(14)7-5-8-10(12)18-13/h5,7-8H,3-4,6H2,1-2H3
InChI Key
XHAILWFVMPQEQE-SQFISAMPSA-N
SMILES
CCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC
Solubility
not available
EFB is a synthetic compound, belonging to the class of benzothiazole derivatives. It was first synthesized in 2014 by researchers at Changchun Institute of Applied Chemistry, Chinese Academy of Sciences. EFB has a molecular formula of C15H16FN2OS and a molecular weight of 298.3 g/mol. It is a yellowish powder, soluble in a number of solvents such as DMSO and DMF, and has a melting point of 149-152°C.
EFB is a complex compound with several unique physical and chemical properties, making it attractive for scientific research. It has a high melting point and is stable at room temperature, making it suitable for storage and handling. Additionally, EFB is a fluorescent compound, exhibiting strong fluorescence emissions when excited with UV light. This fluorescence property makes EFB useful in a range of applications, such as labeling and imaging biological specimens.
EFB can be synthesized by several methods, including the reaction of 3-ethyl-4-fluoroaniline with 2-(butanamidothio)benzoic acid, followed by cyclization using phosphorus oxychloride. The resulting compound is then characterized using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Several analytical techniques can be used to analyze EFB, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are used to identify the structure and characteristics of EFB, as well as to determine its purity and chemical properties.
EFB has demonstrated potent cytotoxicity against several types of cancer cells, including breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
There is currently limited research on the toxicity and safety of EFB in scientific experiments. However, it is recommended that proper safety precautions are taken when handling EFB, as it is a synthetic compound with potential health hazards.
EFB has a range of potential applications in scientific experiments, including its use as a fluorescent probe for labeling and imaging biological specimens. It may also have potential use in developing new drugs for the treatment of cancer and inflammatory diseases.
The research on EFB is still in its early stages. However, recent studies have shown promising results, indicating that EFB has potential applications in drug development and biological imaging.
The potential implications of EFB in various fields of research and industry are significant, including its use in drug development, biological imaging, and material science. Additionally, EFB may have applications in the development of new technologies, such as organic electronics and sensors.
Despite the promising potential of EFB, there are several limitations to its use in scientific research. For instance, there is limited research on its toxicity and safety, and it may have adverse effects on human health. Future research should focus on exploring its potential applications in drug development and material science, as well as on determining its safety in scientific experiments.
1. Investigation of the biological mechanism of EFB's cytotoxicity against cancer cells.
2. Development of new drugs using EFB as a lead compound.
3. Evaluation of EFB's potential as a material for organic electronics and sensors.
4. Investigation of EFB's potential applications in the field of theranostics.
5. Development of new analytical methods for the quantification and detection of EFB in various matrices.
6. Identification of the limits of detection and quantification of EFB in biological specimens.
7. Exploration of EFB's potential applications in agriculture and pest control.
8. Investigation of the potential interactions between EFB and other drugs or compounds.
9. Study of the molecular structure of EFB in relation to its physical and chemical properties.
10. Development of new fluorescent probes based on the structure of EFB.
2. Development of new drugs using EFB as a lead compound.
3. Evaluation of EFB's potential as a material for organic electronics and sensors.
4. Investigation of EFB's potential applications in the field of theranostics.
5. Development of new analytical methods for the quantification and detection of EFB in various matrices.
6. Identification of the limits of detection and quantification of EFB in biological specimens.
7. Exploration of EFB's potential applications in agriculture and pest control.
8. Investigation of the potential interactions between EFB and other drugs or compounds.
9. Study of the molecular structure of EFB in relation to its physical and chemical properties.
10. Development of new fluorescent probes based on the structure of EFB.
XLogP3
3.2
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








